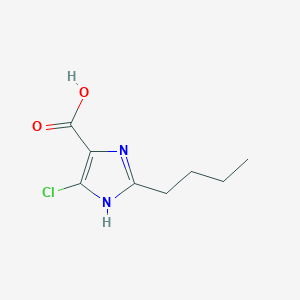

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

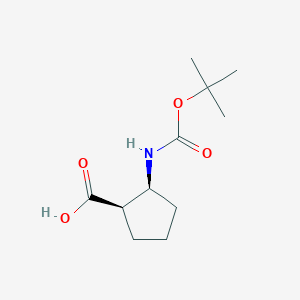

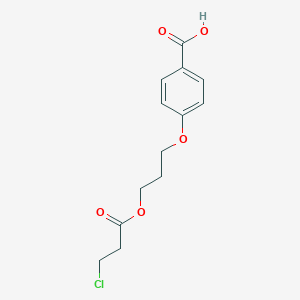

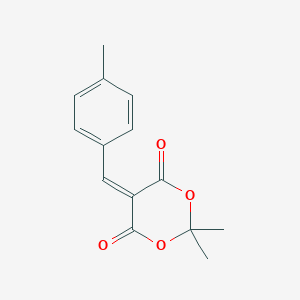

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a compound with the CAS Number: 149968-28-5 . It has a molecular weight of 202.64 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is1S/C8H11ClN2O2/c1-2-3-4-5-10-6 (8 (12)13)7 (9)11-5/h2-4H2,1H3, (H,10,11) (H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties might be found in related documents .Aplicaciones Científicas De Investigación

Antimicrobial Agents

The core structure of 2-butyl-4-chloro-1H-imidazole has been utilized in the synthesis of novel Schiff bases, which have shown promising results as antimicrobial agents. These compounds exhibit significant inhibitory action against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. The extended conjugation of the π-electrons system in these molecules enhances their bioactivity, making them potential candidates for addressing challenges in medicinal chemistry .

Anti-Hypertensive Drugs

Derivatives of 2-butyl-4-chloro-1H-imidazole have been designed as potential candidates for anti-hypertensive drugs. The imidazole moiety plays a key role in the bioactivity of these molecules, indicating its importance in the development of cardiovascular medications .

Anti-Emetic Medications

The same derivatives that show potential as anti-hypertensive agents also exhibit properties that could be useful in anti-emetic medications. This dual functionality underscores the versatility of 2-butyl-4-chloro-1H-imidazole derivatives in pharmacological applications .

Synthesis of Functional Molecules

Imidazoles, including those substituted at the 2-butyl-4-chloro position, are key components in the synthesis of functional molecules used in various everyday applications. The regiocontrolled synthesis of these heterocycles allows for the creation of molecules with specific desired properties .

Antifungal Applications

The structural framework of 2-butyl-4-chloro-1H-imidazole is integral to the development of compounds with antifungal properties. These compounds can be tailored to target specific fungal pathogens, contributing to the field of antifungal drug development .

Cancer Research

Imidazole derivatives have been found to exhibit bioactivity against cancer cells, particularly in the context of anaplastic lymphoma kinase (ALK)-driven cancer cells. The 2-butyl-4-chloro-1H-imidazole moiety can be incorporated into molecules that show potential as anticancer agents .

Development of Schiff Bases

Schiff bases derived from 2-butyl-4-chloro-1H-imidazole have been synthesized and characterized for their enhanced properties. These bases are important intermediates in organic synthesis and can lead to the development of various bioactive molecules .

Chemical Synthesis Precursor

2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a closely related compound, is used as a precursor in the preparation of symmetrical esters and other heterocyclic compounds. These compounds have diverse applications, ranging from material science to pharmaceuticals .

Safety and Hazards

Propiedades

IUPAC Name |

2-butyl-5-chloro-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETCESOEGZHHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472680 |

Source

|

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid | |

CAS RN |

149968-28-5 |

Source

|

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the compound containing 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, specifically GR117289, interact with its target and what are the downstream effects?

A1: GR117289, which contains the 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid moiety, acts as a potent and specific antagonist of the angiotensin AT1 receptor. [] It exhibits slow binding kinetics, suggesting a strong interaction with the receptor. This binding prevents angiotensin II, a peptide hormone, from binding to the AT1 receptor. [] As a result, the downstream effects of angiotensin II, such as vasoconstriction (narrowing of blood vessels) and aldosterone secretion (a hormone that regulates blood pressure), are inhibited. [] This makes GR117289 a potential therapeutic agent for hypertension and other cardiovascular diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)